2-Amino-N-cyclopropyl-DL-propanamide

Quality Control Procurement Building Block Purity

2-Amino-N-cyclopropyl-DL-propanamide is a conformationally privileged, racemic building block ideal for SAR campaigns in medicinal chemistry. The unique N-cyclopropyl amide group enhances metabolic stability and binding affinity over standard alkyl-chain analogs. Free amine and amide groups allow orthogonal derivatization for late-stage diversification. The 98% purity grade offers a 2.5x lower impurity burden versus 95% material, ensuring reliable results in impurity-sensitive assays. Trusted by researchers for key structure-activity relationship studies.

Molecular Formula C6H12N2O
Molecular Weight 128.175
CAS No. 1104196-08-8
Cat. No. B581281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclopropyl-DL-propanamide
CAS1104196-08-8
Molecular FormulaC6H12N2O
Molecular Weight128.175
Structural Identifiers
SMILESCC(C(=O)NC1CC1)N
InChIInChI=1S/C6H12N2O/c1-4(7)6(9)8-5-2-3-5/h4-5H,2-3,7H2,1H3,(H,8,9)
InChIKeyWOGMZIHOIMCTJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-cyclopropyl-DL-propanamide (CAS 1104196-08-8): Functionalized Amino Acid Amide Scaffold for Medicinal Chemistry Procurement


2-Amino-N-cyclopropyl-DL-propanamide (CAS 1104196-08-8) is a cyclopropyl-substituted propanamide derivative featuring both primary amine and secondary amide functional groups, with a molecular formula of C6H12N2O and a molecular weight of 128.17 g/mol . This compound serves as a versatile small-molecule scaffold characterized by an alanine backbone coupled to a cyclopropylamine moiety, positioning it within the broader class of amino acid amides used in synthetic and medicinal chemistry . The racemic DL-form enables broad applicability in exploratory research, while the cyclopropyl ring confers conformational rigidity that influences binding affinity and metabolic stability in drug design contexts [1]. Commercially available from multiple suppliers at purities ranging from 95% to 98%, this building block is intended exclusively for research and development applications .

Procurement Risk Assessment: Why 2-Amino-N-cyclopropyl-DL-propanamide Cannot Be Interchanged with Generic Analogs


The cyclopropyl moiety in 2-Amino-N-cyclopropyl-DL-propanamide is not a generic substituent; it is a pharmacologically privileged group that confers distinct physicochemical and conformational properties . Compared to analogs bearing standard alkyl chains (e.g., methyl, ethyl) or alternative small rings, the strained cyclopropyl ring (~60° bond angle versus ~109.5° for unstrained sp³ carbons) resists cytochrome P450 hydroxylation more effectively, thereby improving metabolic stability . Furthermore, the specific 2-aminopropanamide backbone with N-cyclopropyl substitution creates a unique hydrogen-bonding network (2 H-bond donors, 2 H-bond acceptors) and a defined topological polar surface area (55.1 Ų) that directly impacts membrane permeability and target engagement [1]. Substituting this compound with a generic amide or an alternative cyclopropyl analog lacking the precise amino group positioning would fundamentally alter the compound's reactivity profile, synthetic utility as a bifunctional building block, and any emergent structure-activity relationships in downstream applications .

Quantitative Differentiation Evidence for 2-Amino-N-cyclopropyl-DL-propanamide (CAS 1104196-08-8)


Commercial Purity Benchmarking: 98% Specification Versus 95% Grade

Commercially, 2-Amino-N-cyclopropyl-DL-propanamide is available at two distinct purity grades: a 98% specification offered by major suppliers including Sigma-Aldrich/Merck and Leyan , and a 95% minimum purity specification from other vendors such as AKSci and CymitQuimica . For procurement decisions, the 3% absolute purity difference translates to substantially different impurity profiles: a 98% purity material contains ≤2% total impurities versus ≤5% in 95% grade material—a 2.5-fold difference in potential contaminant burden.

Quality Control Procurement Building Block Purity

Computational Physicochemical Differentiation: XLogP3 of -0.4 Versus Typical Amide Analogs

The computed lipophilicity (XLogP3-AA) of 2-Amino-N-cyclopropyl-DL-propanamide is -0.4 [1], which is substantially lower than structurally related cyclopropyl amides lacking the free amino group (e.g., N-cyclopropylpropanamide derivatives typically exhibit XLogP values >0.5). This negative XLogP3 value indicates hydrophilic character that is directly attributable to the dual hydrogen-bonding capacity (2 H-bond donors, 2 H-bond acceptors) combined with the polar surface area of 55.1 Ų .

Drug Design Physicochemical Properties Lipophilicity

Hydrochloride Salt Form: Molecular Weight and Handling Differentiation

The hydrochloride salt of 2-amino-N-cyclopropylpropanamide (CAS 2171460-67-4) has a molecular weight of 164.63 g/mol , representing a 28.4% mass increase relative to the free base (128.17 g/mol) . This salt form is typically a crystalline solid with improved aqueous solubility compared to the free base, which is advantageous for aqueous reaction conditions and biological assay preparation.

Salt Selection Formulation Handling Properties

Structural Isomer Differentiation: 2-Amino-N-cyclopropyl-DL-propanamide Versus 2-Cyclopropylalaninamide

2-Amino-N-cyclopropyl-DL-propanamide (CAS 1104196-08-8) is a structural isomer of 2-Cyclopropylalaninamide (CAS 111829-41-5), with both sharing the molecular formula C6H12N2O and identical molecular weight of 128.17 g/mol . However, the two compounds differ fundamentally in substitution pattern: the target compound features the cyclopropyl group on the amide nitrogen (N-cyclopropyl substitution), whereas 2-Cyclopropylalaninamide bears the cyclopropyl group on the α-carbon of the amino acid backbone [1].

Structural Isomerism Synthetic Scaffolds Molecular Diversity

Recommended Application Scenarios for 2-Amino-N-cyclopropyl-DL-propanamide Based on Verified Differentiation Evidence


High-Fidelity Medicinal Chemistry: Scaffold for Cyclopropyl-Containing Peptidomimetics

This compound is optimally deployed as a bifunctional building block for synthesizing peptidomimetic drug candidates, where the N-cyclopropyl amide functionality provides a conformationally constrained scaffold . The combination of a free primary amine and a cyclopropyl-substituted amide enables orthogonal derivatization strategies—amine acylation or reductive amination independent of amide bond stability—that are not possible with analogs lacking the free amino group . The 98% purity grade is recommended for applications where downstream impurity-sensitive assays or late-stage diversification steps are planned, given the 2.5-fold lower impurity burden relative to 95% grade material .

Aqueous Biological Assay Development: Free Base Form for Solubility-Critical Protocols

The free base form (CAS 1104196-08-8) is appropriate for biochemical assays where the absence of counterion effects is required. The computed XLogP3 of -0.4 indicates favorable aqueous solubility relative to more lipophilic cyclopropyl amides [1]. However, for protocols requiring higher aqueous solubility without pH adjustment, the hydrochloride salt form (CAS 2171460-67-4) should be considered as an alternative, with the 28.4% mass difference factored into molar calculations .

Structure-Activity Relationship (SAR) Studies: N-Cyclopropyl Amide Pharmacophore Exploration

This scaffold is specifically suited for SAR campaigns investigating the effect of N-cyclopropyl substitution on target binding. The cyclopropyl ring imposes conformational restriction on the amide bond while providing metabolic stability advantages over standard alkyl chain analogs [2]. Researchers should ensure they are procuring the correct isomer (N-cyclopropyl substitution, CAS 1104196-08-8) rather than the α-cyclopropyl isomer (CAS 111829-41-5), as these scaffolds yield fundamentally different SAR outcomes due to distinct spatial presentation of the cyclopropyl moiety .

Building Block Library Procurement: Racemic DL-Form for Exploratory Chemistry

The racemic DL-form provides broad synthetic utility for exploratory chemistry programs where stereochemical outcomes are not yet defined . This compound integrates into diverse heterocyclic frameworks via reactions at the primary amine (e.g., urea/thiourea formation, sulfonamide coupling) or through amide bond functionalization . The stable storage condition of -20°C for long-term preservation ensures compound integrity across multiple synthetic campaigns .

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